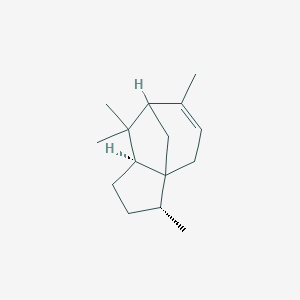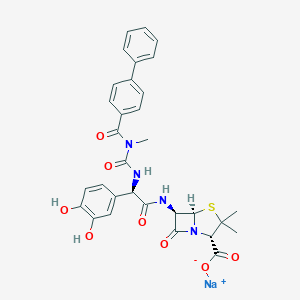
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate, also known as UMAP, is a synthetic penicillin derivative that has been extensively studied for its potential use in treating bacterial infections. This compound is unique among penicillin derivatives due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as its ability to penetrate biofilms.
Mécanisme D'action
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate works by inhibiting the activity of bacterial cell wall synthesis enzymes, specifically transpeptidases and carboxypeptidases. This leads to the disruption of bacterial cell wall formation, ultimately resulting in bacterial death.
Effets Biochimiques Et Physiologiques
In addition to its antibacterial activity, 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has also been shown to have low toxicity and good stability, making it an attractive candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate is its broad-spectrum activity, which makes it a potentially useful tool for studying a wide range of bacterial infections. However, its high cost and limited availability may make it difficult to use in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research on 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate. One area of interest is the development of new formulations of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate that can improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanisms of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate's anti-inflammatory effects, and to explore its potential use in treating inflammatory diseases. Finally, there is a need for further research on the safety and efficacy of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate in humans, with the ultimate goal of developing new treatments for bacterial infections.
Méthodes De Synthèse
The synthesis of 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate involves the reaction of 6-aminopenicillanic acid with 3,4-dihydroxyphenylacetic acid and 4-phenylphenyl isocyanate, followed by the addition of methyl isocyanate. This multi-step process has been optimized for high yield and purity, and has been successfully replicated in numerous studies.
Applications De Recherche Scientifique
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate has been studied extensively for its potential use in treating a variety of bacterial infections, including those caused by drug-resistant strains. In vitro studies have demonstrated its efficacy against a wide range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. In vivo studies have also shown promising results, with 2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate demonstrating efficacy in animal models of infection.
Propriétés
Numéro CAS |
106135-38-0 |
|---|---|
Nom du produit |
2-(3'-(4-Phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate |
Formule moléculaire |
C31H29N4NaO8S |
Poids moléculaire |
640.6 g/mol |
Nom IUPAC |
sodium;(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[[methyl-(4-phenylbenzoyl)carbamoyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C31H30N4O8S.Na/c1-31(2)24(29(41)42)35-27(40)23(28(35)44-31)32-25(38)22(19-13-14-20(36)21(37)15-19)33-30(43)34(3)26(39)18-11-9-17(10-12-18)16-7-5-4-6-8-16;/h4-15,22-24,28,36-37H,1-3H3,(H,32,38)(H,33,43)(H,41,42);/q;+1/p-1/t22-,23-,24+,28-;/m1./s1 |
Clé InChI |
QLLQREKOSBDHPL-LUWPLTNYSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)O)NC(=O)N(C)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-])C.[Na+] |
Autres numéros CAS |
106135-38-0 |
Synonymes |
2-(3'-(4-phenylphenylcarbonyl)-3'-methyl-1'-ureido)-2-(3,4-dihydroxyphenyl)acetamidopenicillanate 2-PPCMUDP 2-PPCMUDP sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



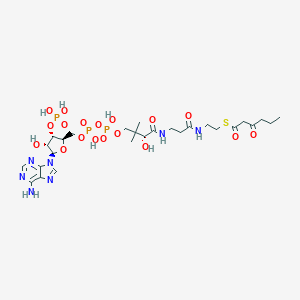
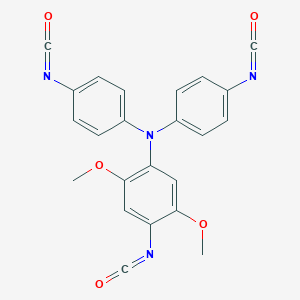
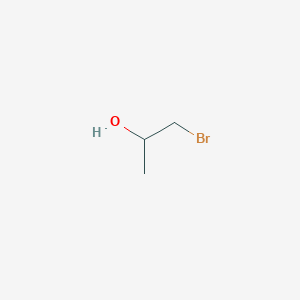
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
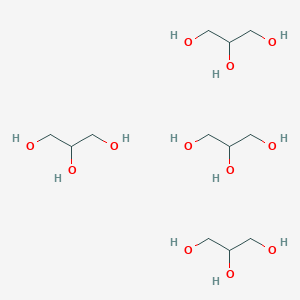
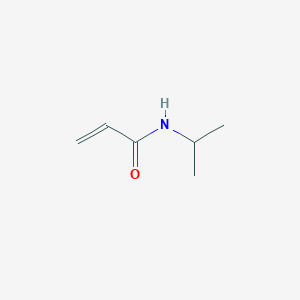
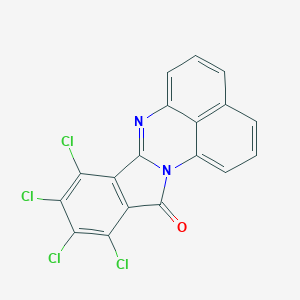
![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)
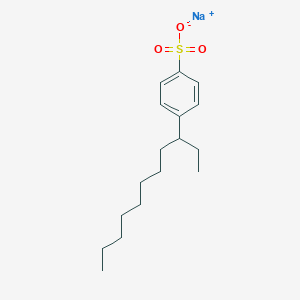

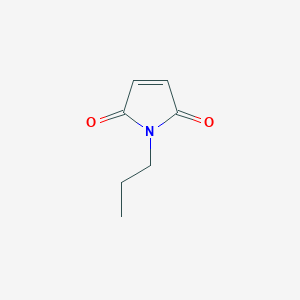
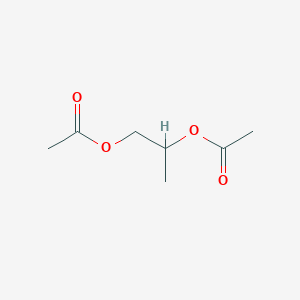
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)
